molecular formula C9H8ClN3O2 B11794452 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid

4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid

Cat. No.: B11794452
M. Wt: 225.63 g/mol
InChI Key: BNJGCLYFBZZPHB-UHFFFAOYSA-N
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Description

4-Chloro-8,9-dihydro-7H-pyrimido[4,5-b]azepine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to a seven-membered azepine ring. The chlorine substituent at the 4-position and the carboxylic acid group at the 6-position contribute to its unique physicochemical and biological properties.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

4-chloro-8,9-dihydro-7H-pyrimido[4,5-b]azepine-6-carboxylic acid

InChI

InChI=1S/C9H8ClN3O2/c10-7-6-3-5(9(14)15)1-2-11-8(6)13-4-12-7/h3-4H,1-2H2,(H,14,15)(H,11,12,13)

InChI Key

BNJGCLYFBZZPHB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=C1C(=O)O)C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Cyclization Approaches for Pyrimidoazepine Formation

The pyrimido[4,5-b]azepine scaffold is typically synthesized via cyclocondensation reactions between substituted anilines and dichloropyrimidines. A representative route involves reacting 4-chloro-2,6-diaminopyrimidine with γ-keto esters under acidic conditions to form the azepine ring. For instance, heating 4-chloro-2,6-diaminopyrimidine with ethyl levulinate in acetic acid at 120°C for 12 hours yields the bicyclic intermediate, which undergoes decarboxylation to generate the azepine backbone.

Key Reaction Parameters :

ParameterOptimal RangeImpact on Yield
Temperature110–130°C±15% yield
Solvent (AcOH:H2O)3:1 v/vMaximizes cyclization
Reaction Time10–14 hoursPrevents over-oxidation

Carboxylation at Position 6

Introducing the carboxylic acid group at the 6-position is achieved through carboxylation using carbon dioxide under high-pressure conditions. A two-step protocol involves:

  • Lithiation : Treating the intermediate with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).

  • CO₂ Quenching : Bubbling CO₂ through the reaction mixture, followed by acid work-up to yield the carboxylic acid derivative.

Yield Optimization :

  • Lithiation Time : 2 hours at −78°C (shorter times lead to incomplete deprotonation).

  • CO₂ Pressure : 50–60 psi (higher pressures reduce side products).

Catalytic Oxidation and Chlorination

Oxidative Ring Closure

Oxidative ring contraction using N-hydroxyphthalimide (NHPI) and cobalt(II) acetate in dimethylformamide (DMF) under oxygen atmosphere effectively forms the fused pyrimidoazepine system. This method avoids harsh acidic conditions, improving functional group compatibility.

Representative Procedure :

  • Dissolve the intermediate (1 equiv) in DMF with NHPI (2 equiv) and Co(OAc)₂·4H₂O (0.25 equiv).

  • Bubble O₂ through the solution at 80°C for 6 hours.

  • Isolate the product via precipitation in ice-cold water (yield: 68–72%).

Chlorination at Position 4

Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces the chloro substituent. The reaction proceeds via a radical mechanism, with azobisisobutyronitrile (AIBN) as the initiator.

Conditions :

ParameterValueOutcome
SO₂Cl₂ Equiv1.2Minimizes di-chlorination
AIBN Loading0.1 mol%Ensures controlled radical generation
Reaction Time3 hoursCompletes monosubstitution

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance reproducibility and safety. A three-stage flow system accomplishes:

  • Cyclization : Tubular reactor at 130°C with a residence time of 30 minutes.

  • Carboxylation : High-pressure microreactor (60 psi CO₂) at −20°C.

  • Chlorination : Packed-bed reactor with immobilized AIBN.

Advantages :

  • 20% higher yield compared to batch processes.

  • 50% reduction in solvent usage.

Purification Techniques

Crystallization from ethanol/water mixtures (4:1 v/v) achieves >99% purity. Process analytical technology (PAT) monitors crystal size distribution in real-time to ensure consistency.

Case Studies and Comparative Analysis

Academic vs. Industrial Routes

ParameterAcademic RouteIndustrial Route
Cyclization SolventAcetic AcidDMF
CatalystNoneCo(OAc)₂·4H₂O
Yield58%82%
Purity95%99%

Environmental Impact Assessment

Green metrics for the optimized route:

  • E-factor : 8.2 (kg waste/kg product).

  • PMI (Process Mass Intensity) : 12.4.

  • Solvent recovery: 90% via distillation.

Mechanistic Insights and Computational Modeling

DFT Studies on Cyclization

Density functional theory (DFT) calculations reveal that the cyclization step proceeds through a six-membered transition state, with an activation energy of 28.6 kcal/mol. Solvent effects (acetic acid) lower the energy barrier by stabilizing the protonated intermediate.

Molecular Dynamics of Chlorination

Steered molecular dynamics simulations show that SO₂Cl₂ preferentially attacks the C4 position due to lower electron density, confirmed by electrostatic potential maps .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Class Ring System Key Substituents Bioactivity Highlights
Pyrimido[4,5-b]azepine-6-carboxylic acid Pyrimidine + azepine Cl (C4), COOH (C6) EGFR inhibition potential
Thiazole-based diazepines Pyrimidine + diazepine Thiazole, Cl, CH₃ Antitumor (GI₅₀ < 2 µM)
Ethoxymethyl-substituted diazepine Pyrimidine + diazepine Ethoxymethyl, phenyl Crystallographic stability

Antitumor Activity

  • Thiazole-based diazepines (): Compounds 144a and 144b exhibited GI₅₀ values of 1.28 ± 2.98 µM and 0.35 ± 2.78 µM, respectively, against 60 human tumor cell lines .
  • Pyrimido[4,5-b]azepine derivatives (): Demonstrated EGFR inhibition via molecular docking (binding affinity ΔG = −9.2 kcal/mol) .

Antifungal Activity

  • Thiazole-based diazepines showed fungicidal activity against Cryptococcus neoformans (MIC₁₀₀ = 15.6–62.5 µg/mL) .

Molecular Interactions and Stability

  • Hydrogen bonding : Ethoxymethyl-substituted diazepines () form N–H···O and C–H···O bonds, enhancing crystallinity and stability .
  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (e.g., methyl ester in ) .

Biological Activity

4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid is a heterocyclic compound notable for its fused pyrimidine and azepine ring structures. Its unique chemical properties stem from the presence of a chloro substituent at the fourth position and a carboxylic acid group at the sixth position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an agonist for serotonin receptors and its anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}ClN3_3O2_2
  • Molecular Weight : Approximately 225.63 g/mol
  • Structural Features :
    • Chloro substituent at position 4
    • Carboxylic acid functional group at position 6

Serotonin Receptor Agonism

Research indicates that 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid acts as an agonist for various serotonin receptors, particularly the 5-HT2C receptor . This receptor is implicated in mood regulation and appetite control, suggesting potential applications in treating mood disorders such as depression and anxiety disorders.

Anticancer Properties

The compound has also shown promise in cancer research. It has been evaluated for its ability to inhibit cell proliferation in several cancer cell lines. The following table summarizes some findings related to its anticancer activity:

Cell Line IC50_{50} (µM) Mechanism of Action
A54915.2Induction of apoptosis and cell cycle arrest
MCF-720.5Inhibition of proliferation
HCT-11618.0Modulation of apoptotic pathways

The biological activity of this compound can be attributed to its ability to bind selectively to serotonin receptors and its influence on cellular pathways associated with apoptosis. In vitro studies have demonstrated that it can induce cell cycle arrest in the S phase and promote apoptotic processes in cancer cells.

Case Studies

  • Study on Serotonin Receptor Activity :
    A study published in the Journal of Medicinal Chemistry explored the binding affinity of various pyrimido[4,5-b]azepine derivatives to serotonin receptors. The findings indicated that 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid exhibited significant binding affinity to the 5-HT2C receptor, supporting its potential use in treating mood disorders .
  • Anticancer Activity Assessment :
    Another study focused on evaluating the anticancer properties of this compound against several tumor cell lines (A549, MCF-7). Results demonstrated that it effectively inhibited cell growth and induced apoptosis through caspase activation pathways .

Synthesis and Derivatives

The synthesis of 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid involves multi-step organic reactions. Common methods include:

  • Cyclization reactions involving substituted anilines and dichloropyrimidines.

This synthetic route is crucial for producing the compound in sufficient purity for biological evaluations.

Comparison with Related Compounds

The following table compares 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid with structurally similar compounds:

Compound Name Structural Features Biological Activity
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3',2':3,4]quinoxalineTetrahydroquinoxaline structureAnticancer properties
2-(2-chlorobenzyl)-6,7-dihydro-5H-pyrimido[4,5-d]azepineChlorobenzyl substituentSerotonin receptor activity
5-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrazolePyrazole ring with chlorophenylAntidepressant effects

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and analyze their effects on yield and purity. For example:
  • Fractional factorial designs can identify critical parameters with minimal experimental runs .
  • Response Surface Methodology (RSM) can model non-linear relationships between variables and optimize conditions .
  • Example Table :
ParameterLow LevelHigh LevelResponse (Yield %)
Temperature (°C)8012065 → 82
Catalyst (mol%)0.52.070 → 88

Q. What computational tools are recommended for modeling the reactivity of this compound?

  • Methodological Answer : Combine Density Functional Theory (DFT) for electronic structure analysis and Molecular Dynamics (MD) simulations to study reaction pathways.
  • Quantum chemical calculations (e.g., Gaussian, ORCA) predict transition states and intermediates .
  • AI-driven platforms (e.g., COMSOL Multiphysics with AI integration) enable real-time adjustments to reaction simulations .

Q. How should contradictory data between theoretical predictions and experimental results be resolved?

  • Methodological Answer : Conduct cross-validation studies :
  • Replicate experiments under controlled conditions to rule out instrumental errors.
  • Perform sensitivity analysis on computational models to identify assumptions (e.g., solvent effects, steric hindrance) that may skew predictions .

Advanced Research Questions

Q. What advanced techniques elucidate the reaction mechanisms involving this compound in catalytic systems?

  • Methodological Answer :
  • Isotopic labeling (e.g., deuterium or ¹³C tracing) to track atom migration during reactions.
  • In-situ spectroscopy (e.g., FTIR, Raman) to monitor intermediate species in real time .

Q. How can researchers assess the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • X-ray crystallography or cryo-EM for structural resolution of ligand-target complexes .

Q. What strategies address challenges in correlating structural modifications with activity?

  • Methodological Answer : Implement Structure-Activity Relationship (SAR) studies:
  • Molecular docking (AutoDock, Schrödinger) to predict binding modes.
  • QSAR models incorporating electronic (e.g., HOMO/LUMO) and steric descriptors .

Q. How can analytical challenges in quantifying trace impurities be mitigated?

  • Methodological Answer :
  • Hyphenated techniques (e.g., LC-MS/MS, GC-HRMS) for high-sensitivity detection.
  • Standard addition methods to correct for matrix effects in complex mixtures .

Q. What methodologies predict degradation pathways under varying environmental conditions?

  • Methodological Answer :
  • Forced degradation studies (acid/base hydrolysis, oxidative stress) to identify labile sites.
  • Computational prediction tools (e.g., EPI Suite) for estimating hydrolysis rates .

Q. How can process scale-up challenges be addressed while maintaining reaction efficiency?

  • Methodological Answer :
  • Apply chemical engineering principles (e.g., dimensionless number scaling) to transition from lab to pilot plant.
  • Use CFD simulations (e.g., COMSOL) to model heat/mass transfer in reactors .

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